molecular formula C17H22N2O5 B14474389 2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide CAS No. 66064-16-2

2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide

Cat. No.: B14474389
CAS No.: 66064-16-2
M. Wt: 334.4 g/mol
InChI Key: UBZQQTRRQCIACG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholino group, and a succinimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent, such as an amine, to form the corresponding imine.

    Reduction of the Imine: The imine is then reduced to form the amine derivative.

    Formation of the Succinimide Derivative: The amine derivative reacts with succinic anhydride to form the succinimide moiety.

    Introduction of the Morpholino Group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted succinimide derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)-N-(morpholino)methylsuccinimide can be compared with other similar compounds, such as:

    2-(3,5-Dimethoxyphenyl)-N-(piperidino)methylsuccinimide: Similar structure but with a piperidino group instead of a morpholino group.

    2-(3,5-Dimethoxyphenyl)-N-(pyrrolidino)methylsuccinimide: Contains a pyrrolidino group instead of a morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

66064-16-2

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H22N2O5/c1-22-13-7-12(8-14(9-13)23-2)15-10-16(20)19(17(15)21)11-18-3-5-24-6-4-18/h7-9,15H,3-6,10-11H2,1-2H3

InChI Key

UBZQQTRRQCIACG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CC(=O)N(C2=O)CN3CCOCC3)OC

Origin of Product

United States

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